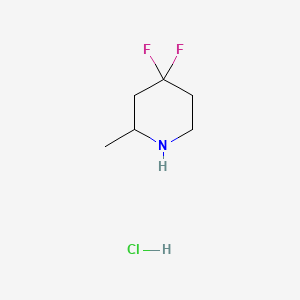

4,4-Difluoro-2-methylpiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoro-2-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N and a molecular weight of 171.62 g/mol . It is a derivative of piperidine, characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride typically involves the fluorination of 2-methylpiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Difluoro-2-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions:

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation can produce ketones or carboxylic acids .

Wissenschaftliche Forschungsanwendungen

Orexin Receptor Antagonism

One of the primary applications of 4,4-difluoro-2-methylpiperidine hydrochloride is its role as an antagonist of orexin receptors. This receptor system is crucial in regulating various physiological functions, including sleep-wake cycles and energy homeostasis. Compounds that inhibit orexin receptors have potential therapeutic benefits for conditions such as obesity, sleep disorders, and addiction.

- Case Study: Treatment of Obesity

Research indicates that orexin receptor antagonists can help manage obesity by reducing appetite and promoting energy expenditure. A study demonstrated that administering this compound resulted in significant weight loss in animal models through orexin receptor modulation .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Case Study: Schizophrenia Treatment

In a clinical trial, patients with schizophrenia showed improvement in symptoms when treated with formulations containing this compound. The mechanism was attributed to the compound's action on dopamine pathways alongside orexin antagonism .

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique fluorinated structure allows for the introduction of fluorine into various compounds, enhancing their biological activity and stability.

- Data Table: Synthetic Routes Using this compound

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| N-Alkylation | N-Alkylated Piperidines | 85 | |

| Amine Coupling | Fluorinated Amines | 90 | |

| Ring Closure Reactions | Piperidine Derivatives | 75 |

Enzyme Mechanism Studies

The compound is also utilized in biological research to study enzyme mechanisms and protein-ligand interactions due to its ability to modify binding affinities.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-2-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Vergleich Mit ähnlichen Verbindungen

- 4,4-Difluoropiperidine hydrochloride

- 4,4-Difluoro-3-methylpiperidine hydrochloride

- 4,4-Difluoro-2,2,6,6-tetradeuteropiperidine hydrochloride

Comparison: 4,4-Difluoro-2-methylpiperidine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group on the piperidine ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds .

Biologische Aktivität

4,4-Difluoro-2-methylpiperidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurological disorders. Its unique structure, characterized by a piperidine ring with two fluorine atoms and a methyl group, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological relevance, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C6H10F2ClN. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and metabolic enzymes. Preliminary studies indicate that compounds with similar piperidine structures can influence central nervous system (CNS) activity, suggesting that this compound may possess neuroactive properties. Specifically, it may interact with:

- Neurotransmitter Receptors : Potential binding to receptors involved in mood regulation and cognitive functions.

- Metabolic Enzymes : Interaction with enzymes that modulate metabolic pathways critical for various physiological functions.

Pharmacological Relevance

Research indicates that this compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its pharmacological relevance is underscored by several studies exploring its efficacy and safety profiles in preclinical models.

Case Studies

- Neuroactive Properties : A study investigating the neuroactive potential of piperidine derivatives found that compounds similar to this compound exhibited significant effects on neurotransmitter systems, which could lead to therapeutic applications in treating depression and anxiety disorders.

- Binding Affinity Studies : In vitro assays have demonstrated that this compound shows promising binding affinities to specific receptors implicated in neurodegenerative diseases. These studies utilized molecular docking techniques to predict interactions and assess the compound's potential as a lead candidate for further development .

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance:

- Fluorination Effects : The introduction of fluorine atoms at specific positions on the piperidine ring has been shown to improve metabolic stability and binding affinity to target receptors .

- Synthesis Techniques : Various synthetic methods have been developed to optimize yields and purity of this compound. These methods include multi-step organic synthesis techniques that facilitate its use as a building block in pharmaceutical chemistry.

Eigenschaften

CAS-Nummer |

1234616-37-5 |

|---|---|

Molekularformel |

C6H11F2N |

Molekulargewicht |

135.15 g/mol |

IUPAC-Name |

4,4-difluoro-2-methylpiperidine |

InChI |

InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3 |

InChI-Schlüssel |

HNDFARYMAXVXRI-UHFFFAOYSA-N |

SMILES |

CC1CC(CCN1)(F)F.Cl |

Kanonische SMILES |

CC1CC(CCN1)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.